molecular formula C28H22FNO2S B2721175 4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477869-30-0

4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2721175
CAS No.: 477869-30-0
M. Wt: 455.55
InChI Key: UKWPIVXUFACVJG-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C28H22FNO2S and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Application in Polymer Synthesis for Fuel Cells

The compound 4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde plays a role in the synthesis of specialized polymers. For instance, its derivative, sulfonated 4-fluorobenzophenone (FBP), is used to create poly(arylene ether sulfone) polymers with high proton conductivity, suitable for fuel cell applications. These polymers demonstrate good properties as polyelectrolyte membrane materials due to their ability to efficiently transport protons (Kim, Robertson, & Guiver, 2008).

Enhancing Histochemical Reactions

This compound contributes to histochemical research, particularly in enhancing fluorescence yields in the formaldehyde condensation reaction. This process is crucial for the histochemical detection of specific amines and amino acids, indicating its importance in biochemical and medical research (Björklund & Stenevi, 1970).

Synthesis of Heterocyclic Compounds

Researchers utilize this compound in the synthesis of various heterocyclic compounds like indoles and furoindoles. These syntheses are pivotal in organic chemistry for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Gribble, Jiang, & Liu, 2002).

Antimicrobial Activity Research

Compounds related to this compound are studied for their antimicrobial properties. Such research is significant in the development of new antimicrobial agents and understanding their mechanisms of action (Puthran et al., 2019).

Applications in Organic Synthesis and Catalysis

The compound is instrumental in various organic synthesis processes, such as in the synthesis of bis(indolyl)methanes and biscoumarins, which are important for their biological activities. These syntheses contribute to the development of new catalysts and synthetic methodologies in organic chemistry (Banari, Kiyani, & Pourali, 2017).

Mechanism of Action

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWPIVXUFACVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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